molecular formula C22H23N3O4 B11013243 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11013243
M. Wt: 393.4 g/mol
InChI Key: XQGUJJNIAARFMV-UHFFFAOYSA-N
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Description

N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE: is a complex organic compound that features both an indene and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where 5,6-dimethoxy-1-indanone is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Quinazolinone Synthesis: The quinazolinone ring is often formed via the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the indene and quinazolinone moieties through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the indene moiety, leading to the formation of corresponding quinones.

    Reduction: Reduction of the quinazolinone ring can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)PROPANAMIDE: A similar compound with a slight variation in the position of the quinazolinone moiety.

    N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-4-YL)PROPANAMIDE: Another analog with a different substitution pattern on the quinazolinone ring.

Uniqueness

The uniqueness of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H23N3O4/c1-28-19-11-14-7-8-18(16(14)12-20(19)29-2)24-21(26)9-10-25-13-23-17-6-4-3-5-15(17)22(25)27/h3-6,11-13,18H,7-10H2,1-2H3,(H,24,26)

InChI Key

XQGUJJNIAARFMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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